molecular formula C14H19FN2S B5614258 N-CYCLOPROPYLMETHYL-N'-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA

N-CYCLOPROPYLMETHYL-N'-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA

Cat. No.: B5614258
M. Wt: 266.38 g/mol
InChI Key: PSVXOFIJBYQNRL-UHFFFAOYSA-N
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Description

N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA is a thiourea derivative with a complex structure that includes a cyclopropylmethyl group, a 2-fluorophenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA typically involves the reaction of cyclopropylmethylamine, 2-fluoroaniline, and propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to bind to specific sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)UREA
  • N-CYCLOPROPYLMETHYL-N’-(2-CHLOROPHENYL)-N-PROPYLTHIOUREA
  • N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA

Uniqueness

N-CYCLOPROPYLMETHYL-N’-(2-FLUOROPHENYL)-N-PROPYLTHIOUREA is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(2-fluorophenyl)-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2S/c1-2-9-17(10-11-7-8-11)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVXOFIJBYQNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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